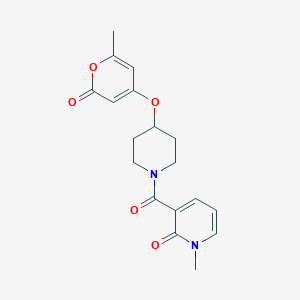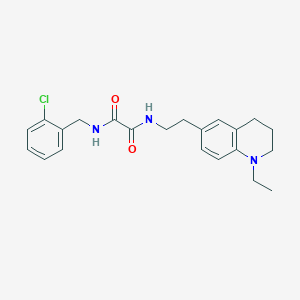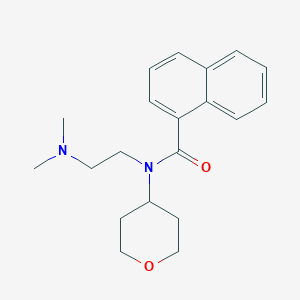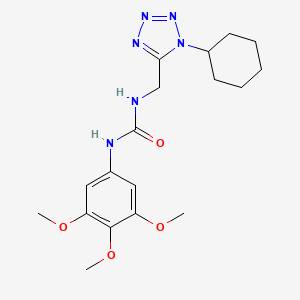
1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indazoles are a class of organic compounds that have been studied for various applications . They are typically synthesized through a Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols .
Synthesis Analysis
The synthesis of 1H-indazoles involves a Rh(III)-catalyzed, hydrazine-directed C–H functionalization pathway . This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanols, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .Molecular Structure Analysis
The molecular structure of 1H-indazoles is complex and involves a Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include a Rh(III)-catalyzed, hydrazine-directed C–H functionalization pathway . This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-indazoles are not specifically mentioned in the available literature .Applications De Recherche Scientifique
Synthesis and Analytical Applications
1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea derivatives have been synthesized for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis, indicating their utility in pharmacokinetic studies. For example, a deuterium-labeled analogue of AR-A014418, which is structurally related, was synthesized to aid in drug absorption and distribution studies due to its high chemical and isotopic purity (Liang et al., 2020).
Radiolabeled Compounds for PET Studies
Compounds structurally similar to this compound, such as AR-A014418, have been radiolabeled for potential use in positron emission tomography (PET) studies. These efforts aim to explore the distribution and pharmacodynamics of these compounds, although challenges in brain penetration have limited their application in cerebral PET studies (Vasdev et al., 2005).
Natural Source Derivatives and Structural Analysis
Derivatives of this compound have been isolated from natural sources such as Pentadiplandra brazzeana, with some compounds reported for the first time from a natural source. These findings contribute to the understanding of the chemical diversity and potential biological activities of natural products (Tsopmo et al., 1999).
Antitumor Activities
Certain indole derivatives containing this compound frameworks have been developed with potential antitumor activities. These compounds were synthesized with variations to explore their in-vitro tumor cell-growth inhibition properties, highlighting the compound's relevance in medicinal chemistry and oncology research (Farghaly, 2010).
Dual Chemosensors
Research has also explored the use of this compound derivatives as chemosensors. A study demonstrated the synthesis of a compound acting as a dual chemosensor for Zn2+ and Al3+ ions, with distinctly separated excitation and emission wavelengths. This application underscores the versatility of such compounds in chemical sensing and analytical applications (Roy et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-3-[(3-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-13-6-4-5-12(9-13)10-19-17(21)20-16-11-18-15-8-3-2-7-14(15)16/h2-9,11,18H,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXTYDBLXJVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-cyano-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2969838.png)
![2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2969841.png)
![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2969844.png)

![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine](/img/structure/B2969847.png)




![7-[(2-chloro-6-fluorophenyl)methyl]-1-ethyl-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2969855.png)


